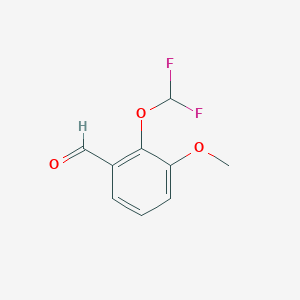

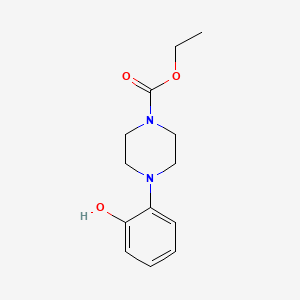

![molecular formula C14H15NO2 B1299739 [4-(4-甲氧基苯氧基)苯基]甲胺 CAS No. 477868-65-8](/img/structure/B1299739.png)

[4-(4-甲氧基苯氧基)苯基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

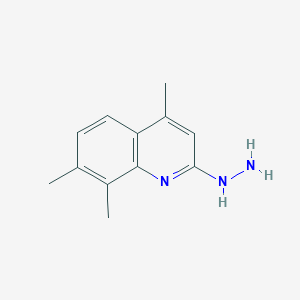

[4-(4-Methoxyphenoxy)phenyl]methanamine, otherwise known as 4-Methoxyphenoxy-N-methylaniline, is an organic compound with a wide range of applications in the fields of science and medicine. It is a synthetic molecule used in a variety of scientific research areas, including drug development, biochemistry, and pharmacology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.

科学研究应用

有机合成中的催化应用:

- 由 1-(3-(吡啶-2-基)苯基)甲胺衍生物合成的非对称 NCN′ 和 PCN 钳位钯环在钯环保持在 Pd(II) 状态的催化应用中显示出良好的活性和选择性 (Roffe 等人,2016 年).

先进材料的合成:

- 合成了一种含有醚和酮基的新二胺,其中包括制备 4-(4-氨基苯氧基)苯酚。然后将该化合物用于制备新型聚(酮醚醚酰胺),显示出高热稳定性和增强的溶解性,使其适用于先进材料应用 (Sabbaghian 等人,2015 年).

光催化和光化学反应:

- 在关注光环加成反应的一项研究中,一种含有 4-(4-甲氧基苯氧基)苯基的化合物显示出化学、区域和立体选择性,表明在光化学合成中具有潜在应用 (Saeyens 等人,1997 年).

有机合成和配体形成:

- 由 (4-苯基喹唑啉-2-基)甲胺合成的喹唑啉基钌配合物在转移氢化反应中表现出优异的转化率,突出了它们在有机合成中以及作为催化剂配体的潜力 (Karabuğa 等人,2015 年).

定量构效关系 (QSAR) 研究:

- 已经使用 QSAR 模型对苯氧苯基甲胺化合物进行了研究,以评估其活性。这些研究有助于了解此类化合物的构效关系和药理潜力 (Mente 等人,2008 年).

癌症研究和治疗:

- 涉及苯基-N,N-双((吡啶-2-基)甲基)甲胺的吡哆醛席夫碱的铁(III)配合物因其在癌细胞中的摄取和光细胞毒性而受到研究,在癌症治疗中显示出显着的潜力 (Basu 等人,2015 年).

热化学和量子化学研究:

- 研究了甲氧基酚的热化学性质,其中包括 4-甲氧基酚之类的化合物,表明它们与了解此类分子的结构和能量方面相关 (Varfolomeev 等人,2010 年).

安全和危害

作用机制

Target of Action

It’s structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases play a crucial role in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, thereby regulating mood and behavior.

生化分析

Biochemical Properties

[4-(4-Methoxyphenoxy)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of amines. This interaction is crucial as it can influence the levels of neurotransmitters in the brain. Additionally, [4-(4-Methoxyphenoxy)phenyl]methanamine can act as a precursor for the synthesis of other organic compounds through alkylation reactions .

Cellular Effects

The effects of [4-(4-Methoxyphenoxy)phenyl]methanamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine, which can affect neurotransmitter levels and subsequently alter cellular signaling pathways .

Molecular Mechanism

At the molecular level, [4-(4-Methoxyphenoxy)phenyl]methanamine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with monoamine oxidase is a prime example, where it inhibits the enzyme’s activity, thereby affecting the levels of neurotransmitters such as serotonin and dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [4-(4-Methoxyphenoxy)phenyl]methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of [4-(4-Methoxyphenoxy)phenyl]methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter levels. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity .

Metabolic Pathways

[4-(4-Methoxyphenoxy)phenyl]methanamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of [4-(4-Methoxyphenoxy)phenyl]methanamine within cells and tissues are facilitated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of [4-(4-Methoxyphenoxy)phenyl]methanamine is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

属性

IUPAC Name |

[4-(4-methoxyphenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJUSGNMSTZUSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

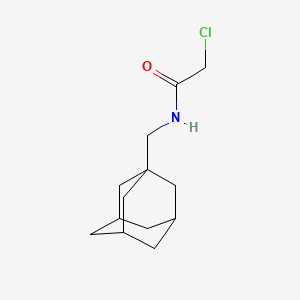

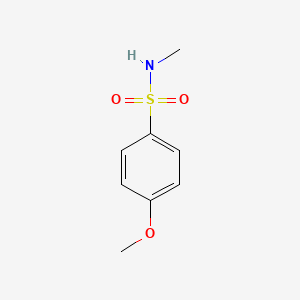

![N-[(3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B1299658.png)

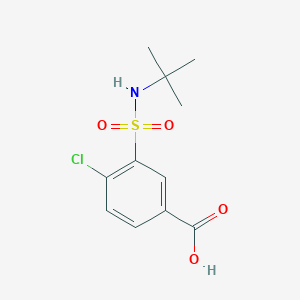

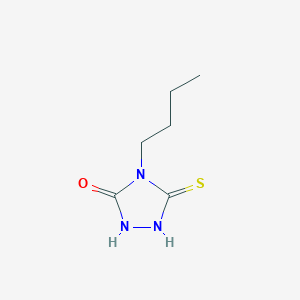

![N-methyl-N-[4-(methylthio)benzyl]amine](/img/structure/B1299667.png)

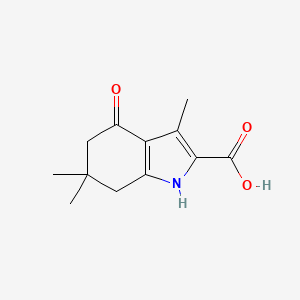

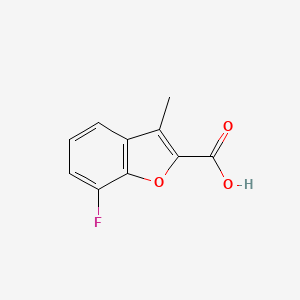

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)